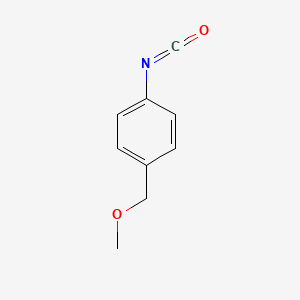
1-Isocyanato-4-(methoxymethyl)benzene
Vue d'ensemble
Description
1-Isocyanato-4-(methoxymethyl)benzene: is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol . It is a derivative of benzene, where an isocyanate group is attached to the benzene ring at the 1-position and a methoxymethyl group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-4-(methoxymethyl)benzene typically involves the reaction of 4-(methoxymethyl)benzyl alcohol with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of exposure to hazardous chemicals and ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-Isocyanato-4-(methoxymethyl)benzene can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reduction reactions can convert the isocyanate group to an amine group. Typical reducing agents include lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO in acidic or basic medium.
Reduction: LiAlH in anhydrous ether or H with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Ureas or carbamates, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 1-Isocyanato-4-(methoxymethyl)benzene is used as a building block in organic synthesis. It can be used to introduce isocyanate functionality into complex molecules, which can then be further modified to create a variety of derivatives.
Biology: In biological research, this compound can be used to modify proteins and peptides through the formation of urea linkages. This allows for the study of protein-protein interactions and the development of protein-based drugs.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor antagonists. Its ability to form stable urea linkages makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity with various nucleophiles allows for the creation of materials with specific properties, such as increased durability and resistance to chemicals.
Mécanisme D'action
The mechanism of action of 1-Isocyanato-4-(methoxymethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate linkages, respectively. These reactions are typically facilitated by the presence of a base, which helps to neutralize any acidic by-products formed during the reaction .
Molecular Targets and Pathways:
Proteins and Peptides: The compound can modify proteins and peptides by forming stable urea linkages, which can affect protein function and interactions.
Enzymes: It can act as an enzyme inhibitor by reacting with active site residues, thereby blocking substrate binding and enzyme activity.
Comparaison Avec Des Composés Similaires
Benzene, 1-isocyanato-4-methoxy-: This compound has a methoxy group instead of a methoxymethyl group at the 4-position.
Benzene, 1-isocyanato-4-methyl-: This compound has a methyl group instead of a methoxymethyl group at the 4-position.
1-(Isocyanatomethyl)-4-(methyloxy)benzene: This compound has a similar structure but with slight variations in the positioning of functional groups.
Uniqueness: 1-Isocyanato-4-(methoxymethyl)benzene is unique due to the presence of both an isocyanate group and a methoxymethyl group on the benzene ring. This combination of functional groups provides distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions.
Propriétés
IUPAC Name |
1-isocyanato-4-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-6-8-2-4-9(5-3-8)10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSPIUJTWKODRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)

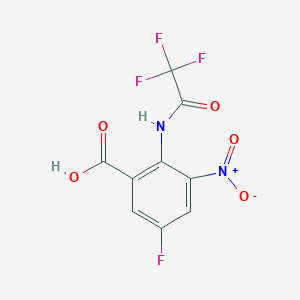
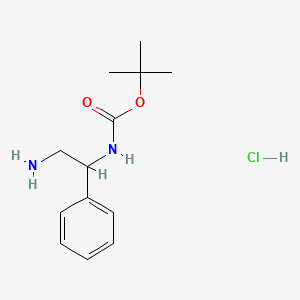
![3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde](/img/structure/B1380487.png)
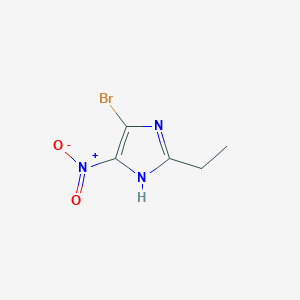
![[2,4'-Bipyridine]-4-methanamine](/img/structure/B1380492.png)

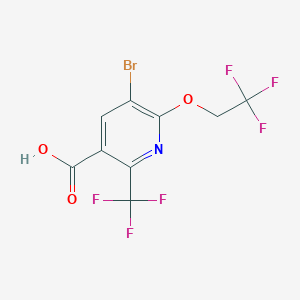
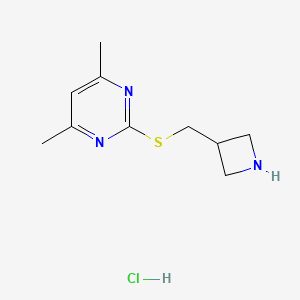
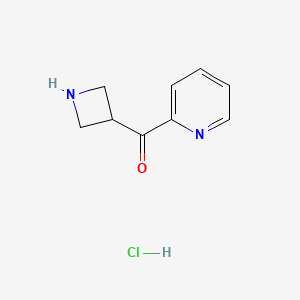
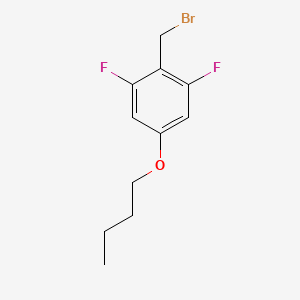

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)
